![molecular formula C9H11ClN4O B2672335 2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 155087-33-5](/img/structure/B2672335.png)
2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
This compound is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and pyrrolidine, a five-membered ring with one nitrogen atom . It is characterized by the presence of an amino group, a chloro group, and a carbaldehyde group . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is symmetric, with all positions, except for the position at C–5, being α and/or γ to a nitrogen inside the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the amino, chloro, and carbaldehyde groups. The pyrrolidine ring can undergo various reactions, including ring construction and functionalization .Scientific Research Applications
- Researchers have explored the reactivity of this compound in aromatic nucleophilic substitution (SNAr) reactions . Under mild and environmentally friendly conditions, it undergoes amination, solvolysis, and condensation processes. The resulting compounds serve as precursors for N-heterocyclic systems.
- Functionalized pyrimidines with amino and halogen groups are valuable precursors for synthesizing pyrimidine-based compounds . The compound’s halogenated form allows for regioselective SNAr reactions, enabling the incorporation of nucleophiles.
- Pyrimidine derivatives play a crucial role in drug discovery. Researchers have explored the pyrimidine core as a scaffold for pharmaceutically active compounds . Modifications to the 2-amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde structure can lead to novel drug candidates.
- Pyrrolidine-2,5-dione, a related scaffold, has emerged as valuable in treating epilepsy . Researchers synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, which may have therapeutic potential.
- 2-Chloropyrimidine, a precursor to our compound, has been used in synthesizing novel fluorescent dyes . These dyes find applications in biosensors and protein assays.
Aromatic Nucleophilic Substitution Reactions
Building Pyrimidine-Based Compounds
Drug Discovery Scaffold
Epilepsy Treatment
Fluorescent Dye Synthesis
Mechanism of Action
While the exact mechanism of action of this specific compound is not clear from the available literature, compounds with similar structures have been found to exhibit biological activity. For instance, some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards, as well as potential applications in the treatment of human diseases .
properties
IUPAC Name |
2-amino-4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-6(5-15)8(13-9(11)12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLUZSQORFOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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